Propan-1,3-dioic acid, di[3-methylbutyl] ester
Description
Propan-1,3-dioic acid, di[3-methylbutyl] ester (CAS 64617-96-5), also known as di(3-methylbutyl) malonate, is a malonic acid diester with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.3273 g/mol . Its IUPAC Standard InChIKey is MZXKSEBRMIOIIE-UHFFFAOYSA-N, reflecting its branched ester groups derived from 3-methylbutanol.
Properties
CAS No. |
64617-96-5 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
bis(3-methylbutyl) propanedioate |
InChI |
InChI=1S/C13H24O4/c1-10(2)5-7-16-12(14)9-13(15)17-8-6-11(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
MZXKSEBRMIOIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)CC(=O)OCCC(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route: Esterification
The predominant and well-documented method for preparing this compound is the esterification of malonic acid with 3-methylbutanol. This is a classical condensation reaction where the carboxylic acid groups of malonic acid react with the hydroxyl groups of the alcohol to form ester linkages, releasing water as a byproduct.
$$
\text{HOOC-CH}2\text{-COOH} + 2 \ \text{HO-CH}2\text{-C(CH}3)2\text{CH}3 \rightarrow \text{(CH}2\text{-COO-CH}2\text{-C(CH}3)2\text{CH}3)2 + 2 \ \text{H}2\text{O}
$$
Where:
HOOC-CH2-COOH = Malonic acid (propan-1,3-dioic acid)
HO-CH2-C(CH3)2CH3 = 3-Methylbutanol
Product = this compound
This reaction is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the esterification rate.
Detailed Procedure
-
Malonic acid (propan-1,3-dioic acid)
3-Methylbutanol (3-methyl-1-butanol)
Acid catalyst (e.g., concentrated sulfuric acid)
-
Malonic acid and 3-methylbutanol are mixed in stoichiometric or slight excess amounts of alcohol to drive the reaction towards ester formation.
An acid catalyst is added to the reaction mixture to protonate the carboxyl groups, increasing electrophilicity.
The mixture is heated under reflux, typically between 100–140°C, to facilitate the removal of water formed during the reaction.
Water is continuously removed, often using a Dean-Stark apparatus, to shift the equilibrium towards ester formation.
After completion, the reaction mixture is cooled, neutralized if necessary, and the ester product is isolated by extraction and purification techniques such as distillation or chromatography.
Alternative Methods and Variations
Use of Acid Chlorides or Anhydrides: Instead of direct esterification, malonic acid derivatives such as malonyl chloride or malonic anhydride can be reacted with 3-methylbutanol to form the ester under milder conditions and often with higher yields.
Enzymatic Esterification: Lipase-catalyzed esterification in organic solvents or solvent-free systems may be employed for more environmentally friendly synthesis, though this is less common industrially for this compound.
Solvent and Catalyst Variations: Different solvents (e.g., toluene) and catalysts (e.g., solid acid catalysts) may be used to optimize yield and purity.
Analytical Data and Reaction Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Molecular formula | C13H24O4 | |
| Molecular weight | 244.33 g/mol | |
| Reaction temperature | 100–140 °C | Reflux conditions |
| Catalyst | Concentrated sulfuric acid or p-toluenesulfonic acid | Acid catalysis essential for esterification |
| Molar ratio (alcohol:acid) | 2:1 or slight excess of alcohol | To drive equilibrium toward ester |
| Reaction time | 4–8 hours | Depending on scale and conditions |
| Water removal technique | Dean-Stark apparatus or azeotropic distillation | Critical for shifting equilibrium |
| Purification | Extraction, distillation, chromatography | To isolate pure ester product |
Research Findings and Literature Survey
The esterification method remains the most straightforward and widely used preparation technique for this compound, as supported by chemical suppliers and databases.
The choice of catalyst and reaction conditions significantly affects the yield and purity. Acid catalysis with sulfuric acid is standard, but alternatives are explored for greener synthesis.
The compound's reactivity as an ester allows further functionalization, making it valuable in organic synthesis pathways.
No significant alternative industrial-scale methods have been reported that deviate substantially from the esterification approach.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct esterification | Malonic acid + 3-methylbutanol + acid catalyst, reflux with water removal | Simple, cost-effective, well-established | Requires acid catalyst, long reaction time |
| Acid chloride/anhydride route | Reaction of malonyl chloride/anhydride with 3-methylbutanol | Higher reactivity, faster reaction | Requires preparation of acid derivatives, more hazardous reagents |
| Enzymatic esterification | Lipase-catalyzed esterification in organic media | Environmentally friendly, mild conditions | Less common, possibly lower yields, longer times |
Chemical Reactions Analysis
Types of Reactions
Propan-1,3-dioic acid, di[3-methylbutyl] ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to malonic acid and 3-methylbutanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Malonic acid and 3-methylbutanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propan-1,3-dioic acid, di[3-methylbutyl] ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propan-1,3-dioic acid, di[3-methylbutyl] ester involves its interaction with various molecular targets and pathways. The ester functional groups can undergo hydrolysis, releasing malonic acid and 3-methylbutanol, which can further participate in metabolic pathways. The compound’s reactivity with nucleophiles and reducing agents also contributes to its diverse chemical behavior .
Comparison with Similar Compounds
Diethyl Malonate (Propanedioic acid, diethyl ester)
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 160.17 g/mol
- LogP : ~1.14 (lower hydrophobicity than di[3-methylbutyl] ester)
- Applications : Widely used as a precursor in pharmaceuticals (e.g., barbiturates) and agrochemicals.
- Key Difference : Shorter ethyl ester chains result in higher water solubility and lower thermal stability compared to di[3-methylbutyl] ester .
Diisoamyl Succinate (Bis(3-methylbutyl) butanedioate)
- Molecular Formula : C₁₄H₂₆O₄
- Molecular Weight : 270.36 g/mol
- Applications : Plasticizer and solvent in coatings.
- Key Difference : The succinic acid backbone (four-carbon diacid) increases molecular weight and logP (~3.2), enhancing lipophilicity and viscosity .
Monoester Analogues
3-Methylbutyl Isobutyrate (Propanoic acid, 2-methyl-, 3-methylbutyl ester)
- Molecular Formula : C₉H₁₈O₂
- Molecular Weight : 158.24 g/mol
- LogP : ~3.0 (estimated)
- Applications : Flavoring agent with fruity odor.
- Key Difference: Monoester structure and branched isobutyric acid chain reduce steric hindrance, increasing volatility compared to diesters .
Isoamyl Acrylate (2-Propenoic acid, 3-methylbutyl ester)
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol
- Applications: Monomer in acrylic resins and adhesives.
- Key Difference : Acrylate functional group introduces reactivity for polymerization, absent in malonate diesters .
Environmental and Toxicological Comparison
- Diethyl Malonate : EPA classifies it as a low-priority substance due to rapid hydrolysis and low ecological persistence .
- Diisoamyl Succinate : Greater environmental persistence due to higher molecular weight and resistance to hydrolysis .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | LogP | Boiling Point (°C) | Primary Use |
|---|---|---|---|---|
| Di[3-methylbutyl] Malonate | 244.33 | 2.555 | 375.39 | Polymer Synthesis |
| Diethyl Malonate | 160.17 | 1.14 | 199.0 | Pharmaceuticals |
| Diisoamyl Succinate | 270.36 | ~3.2 | 315.0 (est.) | Plasticizers |
| 3-Methylbutyl Isobutyrate | 158.24 | ~3.0 | 172.0 | Flavoring Agents |
Table 2: Structural Comparison
| Compound | Acid Core | Ester Groups | Functional Group Reactivity |
|---|---|---|---|
| Di[3-methylbutyl] Malonate | Malonic acid | 3-methylbutyl | Ester hydrolysis |
| Diethyl Malonate | Malonic acid | Ethyl | Nucleophilic substitution |
| Isoamyl Acrylate | Acrylic acid | 3-methylbutyl | Radical polymerization |
Biological Activity
Introduction
Propan-1,3-dioic acid, di[3-methylbutyl] ester, commonly known as di(3-methylbutyl) malonate, is an ester derivative of malonic acid. Its molecular formula is with a molecular weight of approximately 244.33 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including its applications in pharmaceuticals and materials science.
- IUPAC Name : Propanedioic acid, di[3-methylbutyl] ester
- CAS Number : 64617-96-5
- Structural Formula :
Biological Activity
The biological activity of di(3-methylbutyl) malonate can be summarized in the following key areas:
- Antimicrobial Properties :
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Potential in Drug Development :
Case Study 1: Antimicrobial Efficacy
A study published in Molecules investigated the antimicrobial efficacy of various esters, including di(3-methylbutyl) malonate. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Case Study 2: Antioxidant Capacity
In a controlled experiment assessing the antioxidant capacity of di(3-methylbutyl) malonate, it was found that the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The reduction in reactive oxygen species (ROS) levels was quantified using fluorescence assays.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
